(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
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Overview
Description
(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic compound characterized by its unique structural features. This compound contains multiple chiral centers and functional groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxine core, introduction of the benzenesulfinyl group, and the addition of phenylmethoxy groups. Each step requires specific reaction conditions, such as temperature control, choice of solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the benzenesulfinyl group.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzenesulfinyl group would yield a sulfone derivative, while reduction could lead to a simpler hydrocarbon structure.
Scientific Research Applications
(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine shares similarities with other pyrano[3,2-d][1,3]dioxine derivatives.
- Compounds with similar benzenesulfinyl groups or phenylmethoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
188357-35-9 |
---|---|
Molecular Formula |
C33H32O6S |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C33H32O6S/c34-40(27-19-11-4-12-20-27)33-31(36-22-25-15-7-2-8-16-25)30(35-21-24-13-5-1-6-14-24)29-28(38-33)23-37-32(39-29)26-17-9-3-10-18-26/h1-20,28-33H,21-23H2/t28-,29-,30+,31+,32-,33-,40?/m1/s1 |
InChI Key |
NYSCNIMRCHEJNM-LHHOSSNQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H](O1)C6=CC=CC=C6 |
Canonical SMILES |
C1C2C(C(C(C(O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Origin of Product |
United States |
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